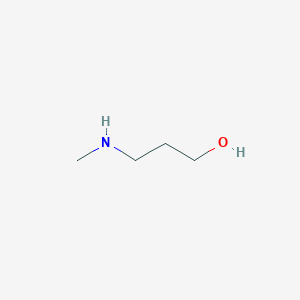

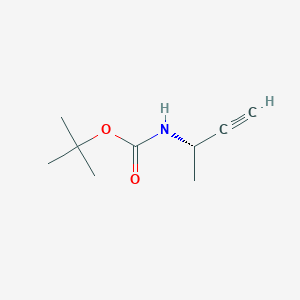

(S)-Tert-butyl but-3-YN-2-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-Tert-butyl but-3-YN-2-ylcarbamate” is a chemical compound. Its exact properties and applications could not be found in the available resources .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for “(S)-Tert-butyl but-3-YN-2-ylcarbamate” is not available in the searched resources .

Chemical Reactions Analysis

The chemical reactions involving “(S)-Tert-butyl but-3-YN-2-ylcarbamate” are not available in the searched resources .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, etc. Unfortunately, the specific physical and chemical properties for “(S)-Tert-butyl but-3-YN-2-ylcarbamate” are not available in the searched resources .

科学的研究の応用

Asymmetric Synthesis

“(S)-Tert-butyl but-3-YN-2-ylcarbamate” is utilized in asymmetric synthesis to produce chiral molecules with high enantiomeric excess. This compound can serve as a chiral auxiliary or a precursor to chiral catalysts that drive the formation of stereocenters in target molecules, which is crucial for the pharmaceutical industry .

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize small molecule drugs that interact with biological targets in a stereo-specific manner. Its ability to introduce chirality into drug molecules can significantly affect the efficacy and safety profile of therapeutic agents .

Material Science

The compound finds applications in material science, particularly in the development of novel polymers with unique properties. The triple bond in the compound can be used for cross-linking polymer chains, thereby altering the material’s thermal stability and mechanical strength .

Agrochemical Synthesis

This compound is also relevant in the synthesis of agrochemicals. Its structural features enable the creation of pesticides and herbicides that are more selective and environmentally friendly, reducing the impact on non-target organisms .

Catalysis

In catalysis, “(S)-Tert-butyl but-3-YN-2-ylcarbamate” can be used to prepare catalysts that facilitate a variety of chemical reactions, including coupling reactions and hydrogenations. The compound’s versatility enhances the efficiency and selectivity of these catalytic processes .

作用機序

Target of Action

The primary target of (S)-Tert-butyl but-3-YN-2-ylcarbamate is acetyl-CoA carboxylase (ACC) 2 . ACC2 is an enzyme that plays a crucial role in the regulation of fatty acid metabolism. It is involved in the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .

Mode of Action

(S)-Tert-butyl but-3-YN-2-ylcarbamate acts as an inhibitor of ACC2 . By inhibiting ACC2, it prevents the conversion of acetyl-CoA to malonyl-CoA. This inhibition leads to the stimulation of mitochondrial fatty acid oxidation (FAO) and reduction of intramyocellular lipid (IMCL) deposition .

Biochemical Pathways

The inhibition of ACC2 affects the fatty acid metabolism pathway . It stimulates the oxidation of fatty acids in the mitochondria, leading to a decrease in IMCL deposition. IMCL deposition in skeletal muscle is closely associated with insulin resistance. Therefore, the compound’s action on this pathway can potentially treat insulin resistance .

Pharmacokinetics

The compound exhibits high gastrointestinal (GI) absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 2.61 (iLOGP), indicating its potential to cross biological membranes . These properties suggest that the compound has good bioavailability.

Result of Action

The molecular effect of (S)-Tert-butyl but-3-YN-2-ylcarbamate is the inhibition of ACC2, leading to increased mitochondrial fatty acid oxidation and decreased IMCL deposition . At the cellular level, this results in improved insulin resistance and hyperglycemia in diabetic mice .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(2S)-but-3-yn-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWSEGBTTPQUKW-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450791 |

Source

|

| Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl but-3-YN-2-ylcarbamate | |

CAS RN |

118080-79-8 |

Source

|

| Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)